Methyl (S)-(-)-lactate

Catalog No.
S604941
CAS No.
27871-49-4
M.F
C4H8O3
M. Wt
104.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (S)-(-)-lactate

CAS Number

27871-49-4

Product Name

Methyl (S)-(-)-lactate

IUPAC Name

methyl (2S)-2-hydroxypropanoate

Molecular Formula

C4H8O3

Molecular Weight

104.1 g/mol

InChI

InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3/t3-/m0/s1

InChI Key

LPEKGGXMPWTOCB-VKHMYHEASA-N

SMILES

CC(C(=O)OC)O

Synonyms

(-)-2-Hydroxypropionic Acid Methyl Ester; (-)-Lactic Acid Methyl Ester; (-)-Methyl 2-Hydroxypropionate; (-)-Methyl Lactate; (2S)-2-Hydroxypropanoic Acid Methyl Ester; (S)-(-)-Lactic Acid Methyl Ester; (S)-2-Hydroxypropanoic Acid Methyl Ester; (S)-Lac

Canonical SMILES

CC(C(=O)OC)O

Isomeric SMILES

C[C@@H](C(=O)OC)O

As a Chiral Building Block

Methyl (S)-(-)-lactate serves as a valuable chiral building block in organic synthesis. Its readily available single enantiomer (S-configuration) allows researchers to introduce chirality into target molecules with high stereoselectivity. This is crucial for developing drugs and other biologically active compounds where chirality plays a vital role in function [].

Studies have explored its utilization in the synthesis of various chiral compounds, including pharmaceuticals, agrochemicals, and natural products [].

Solvent and Plasticizer

Methyl (S)-(-)-lactate exhibits good solvent properties for various polymers and resins. Its low volatility and environmentally friendly nature make it an attractive alternative to some traditional solvents in certain research applications [].

Furthermore, research has investigated its potential as a plasticizer for biodegradable polymers. Its ability to improve flexibility and processability of these polymers holds promise for developing eco-friendly materials [].

Biological Applications

Methyl (S)-(-)-lactate has been explored for its potential applications in biological research. Studies have investigated its role as:

  • A Substrate for Enzymes: Certain enzymes involved in metabolism can utilize Methyl (S)-(-)-lactate as a substrate. This allows researchers to study enzyme activity and function [].
  • A Signaling Molecule: Some research suggests Methyl (S)-(-)-lactate might play a role in cellular signaling pathways. Further investigation is needed to understand its specific biological effects [].
  • Origin: It can be produced synthetically or derived from natural sources like fermenting carbohydrates.
  • Significance: Methyl (S)-(-)-lactate is a versatile compound with applications in various fields, including []:
    • Solvents: It's a bio-based alternative to traditional solvents for cellulose derivatives like nitrocellulose and cellulose acetate due to its high solvency power and low toxicity [].
    • Biofuels: It serves as a potential biofuel precursor for the production of 1,2-propanediol, a valuable biofuel intermediate.
    • Pharmaceutical Industry: Its chiral nature makes it a potential building block for the synthesis of pharmaceuticals [].

Molecular Structure Analysis

Methyl (S)-(-)-lactate has the chemical formula CH3CH(OH)COOCH3. Its key structural features include [, ]:

  • A chiral carbon atom (C*H3CH(OH)COOCH3) responsible for its optical rotation (S-configuration).
  • A carbonyl group (C=O) responsible for its ester functionality.
  • A hydroxyl group (OH) contributing to its solubility in polar solvents.
  • Two methyl groups (CH3) influencing its volatility and lipophilicity.

Chemical Reactions Analysis

Synthesis

Methyl (S)-(-)-lactate can be synthesized through various methods, including:

  • Esterification of (S)-lactic acid with methanol: CH3CH(OH)COOH + CH3OH → CH3CH(OH)COOCH3 + H2O [].
  • Asymmetric hydrogenation of methyl pyruvate: CH3COCOOCH3 + H2 → CH3CH(OH)COOCH3 [].

Decomposition

Methyl (S)-(-)-lactate can undergo hydrolysis under acidic or basic conditions to regenerate (S)-lactic acid and methanol [].

Other Relevant Reactions

Methyl lactate can be converted to 1,2-propanediol through a catalytic hydrogenolysis process.


Physical And Chemical Properties Analysis

  • Molecular Formula: C4H8O3 [].
  • Molecular Weight: 104.10 g/mol [].
  • CAS Number: 27871-49-4 [].
  • Physical State: Colorless liquid [].
  • Melting Point: -80 °C [].
  • Boiling Point: 145 °C [].
  • Density: 1.07 g/cm³ [].
  • Solubility: Soluble in water, ethanol, and other polar solvents [].
  • Stability: Relatively stable under ambient conditions but can hydrolyze under acidic or basic conditions [].

Mechanism of Action (Not Applicable)

Methyl (S)-(-)-lactate doesn't have a well-defined biological mechanism of action. Its primary use lies in its solvent and precursor properties.

  • Flammability: Moderate fire hazard. Flash point: 43 °C [].
  • Toxicity: Low to moderate toxicity. LD50 (oral, rat) > 2 g/kg [].
  • Skin and Eye Irritation: May cause mild skin and eye irritation upon contact [].

XLogP3

-0.1

UNII

0379G9C44S

GHS Hazard Statements

Aggregated GHS information provided by 494 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (99.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

27871-49-4

Wikipedia

(-)-methyl lactate

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Propanoic acid, 2-hydroxy-, methyl ester, (2S)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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